Jaeschkeanadiol

Description

Properties

IUPAC Name |

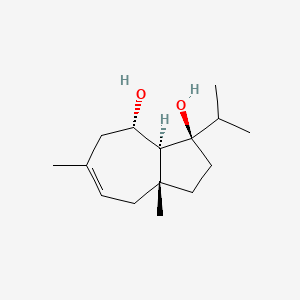

(1R,3aR,8S,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAPQGLGNKUSLY-LJISPDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)O)(C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Jaeschkeanadiol can be synthesized through the extraction and purification of organic root extracts from plants such as Ferula vesceritensis. The process involves extensive fractionation and purification techniques, including chromatography and spectroscopic analysis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of plant material followed by purification processes to isolate the compound. The use of advanced chromatographic techniques ensures the purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Jaeschkeanadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Jaeschkeanadiol is characterized by the molecular formula and a molecular weight of approximately 238.3657 g/mol . Its structural variants, such as this compound p-hydroxybenzoate and this compound benzoate, exhibit distinct biological activities that contribute to its therapeutic potential .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Research indicates that extracts containing this compound exhibit inhibitory effects on bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. For instance:

- A study evaluated the antibacterial activity of organic extracts from Ferula hermonis, isolating this compound p-hydroxybenzoate, which showed effective inhibition against multiple bacterial strains with minimal inhibitory concentrations (MIC) ranging from 64 to 128 μg/mL .

- Molecular docking studies suggest that this compound derivatives may act as protease inhibitors, showing potential in combating antibiotic-resistant bacteria by targeting specific bacterial enzymes .

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Notable findings include:

- The compound's ability to induce apoptosis in human pancreatic cancer cells (MiaPaCa-2) and breast cancer cells (MCF-7), with studies reporting a significant reduction in cell viability at specific concentrations .

- In vitro assays have shown that this compound p-hydroxybenzoate can effectively inhibit the proliferation of multidrug-resistant leukemia cells, suggesting its potential as a therapeutic agent against resistant cancer types .

Traditional Medicine Applications

In traditional medicine, extracts from Ferula species containing this compound have been used for centuries to treat various ailments. The ethnopharmacological uses include:

- Treatment of respiratory issues, digestive disorders, and skin infections .

- Use as an aphrodisiac and for managing erectile dysfunction in certain cultures .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of Jaeschkeanadiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit viral replication by targeting viral proteases and RNA-dependent RNA polymerase .

Comparison with Similar Compounds

Key Findings :

- Ferutinin shows superior activity against MRSA compared to teferidin, likely due to the electron-donating p-hydroxy group enhancing target binding .

- Acetylation at C2 (e.g., 2a-acetyl-6a-benzoyl derivative) broadens antimicrobial spectrum by increasing lipophilicity .

Cytotoxic Activity

Cytotoxicity against prostate cancer cell lines highlights structural-activity relationships:

Key Findings :

- Ferutinin exhibits higher cytotoxicity than teferidin, suggesting the p-hydroxybenzoate moiety enhances cellular uptake or interaction with cancer-specific targets .

Antiviral Potential

Recent studies identify this compound derivatives as SARS-CoV-2 inhibitors:

Key Findings :

- The 10a-acetoxy-6a-benzoyl derivative demonstrates stronger binding to SARS-CoV-2 enzymes than non-acetylated analogs, likely due to additional hydrogen bonding from the acetoxy group .

- Molecular dynamics simulations confirm stable interactions with Mpro catalytic residues (Cys145 and His41) .

Structural Modifications and Bioactivity

Substituent effects on this compound derivatives:

Q & A

Q. What ethical considerations apply when publishing conflicting findings on this compound’s mechanisms of action?

- Methodological Answer : Disclose all funding sources and potential conflicts of interest. Cite prior work comprehensively, even if results contradict your findings. Use neutral language in discussions (e.g., "divergent outcomes may reflect methodological variability") and avoid overgeneralizing conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.